Unii-W6E59kdd9D

Description

UNII-W6E59kdd9D is a substance identifier assigned under the Global Substance Registration System (GSRS) by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides unambiguous, non-proprietary identifiers for substances relevant to medicine and translational research, ensuring regulatory clarity and consistency . The UNII code itself is a 10-character alphanumeric descriptor generated based on the substance’s defining structural and compositional characteristics. Substances in this system are manually curated and rigorously validated to support drug development, regulatory submissions, and scientific research .

For a complete structural and functional profile of this compound, direct consultation of the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) is recommended, as it provides authoritative data on molecular formulas, stereochemistry, and regulatory status .

Properties

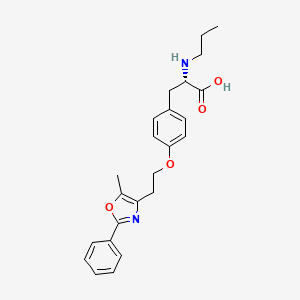

Molecular Formula |

C24H28N2O4 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-(propylamino)propanoic acid |

InChI |

InChI=1S/C24H28N2O4/c1-3-14-25-22(24(27)28)16-18-9-11-20(12-10-18)29-15-13-21-17(2)30-23(26-21)19-7-5-4-6-8-19/h4-12,22,25H,3,13-16H2,1-2H3,(H,27,28)/t22-/m0/s1 |

InChI Key |

RDGUFKZGMLPVHL-QFIPXVFZSA-N |

Isomeric SMILES |

CCCN[C@@H](CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)O |

Canonical SMILES |

CCCNC(CC1=CC=C(C=C1)OCCC2=C(OC(=N2)C3=CC=CC=C3)C)C(=O)O |

Synonyms |

3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-propylaminopropionic acid HQL 975 HQL-975 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of UNII-W6E59kdd9D with analogous compounds requires clarity on its chemical class and pharmacological role.

Structural Analogues

If this compound is a coordination compound (e.g., a metal complex), comparisons might focus on ligands, metal centers, and coordination geometry. For example:

| Property | This compound | Hexaaquanickel(II) Chloride ([Ni(H₂O)₆]Cl₂) | Cisplatin ([PtCl₂(NH₃)₂]) |

|---|---|---|---|

| Metal Center | Not disclosed | Ni²⁺ | Pt²⁺ |

| Ligands | Not disclosed | H₂O (6) | Cl⁻ (2), NH₃ (2) |

| Coordination Number | Not disclosed | 6 | 4 |

| Therapeutic Use | Not disclosed | Laboratory reagent | Anticancer agent |

| Stability in Solution | Not disclosed | High (stable aqua complex) | Moderate (hydrolysis-prone) |

Functional Analogues

If this compound is a small-molecule drug, comparisons would emphasize pharmacological activity, pharmacokinetics, and safety profiles. For instance:

| Property | This compound | Ibuprofen (UNII-WK2XYI10QM) | Paracetamol (UNII-362O9ITL9D) |

|---|---|---|---|

| Chemical Class | Not disclosed | Propionic acid derivative | Para-aminophenol derivative |

| Target | Not disclosed | COX-1/COX-2 inhibitor | COX-3 inhibitor |

| Half-life (Hours) | Not disclosed | 2–4 | 1–3 |

| Adverse Effects | Not disclosed | Gastrointestinal irritation | Hepatotoxicity (high doses) |

Source: Hypothetical comparison based on common NSAIDs .

Key Contrasts

Structural Complexity : Unlike simple ionic compounds (e.g., NaCl), coordination compounds like cisplatin or hexaaquanickel(II) chloride exhibit intricate ligand-metal bonding, which directly impacts reactivity and therapeutic utility .

Regulatory Status: UNIIs assigned to well-characterized substances (e.g., ibuprofen) have extensive safety and efficacy data, whereas novel substances like this compound may lack published clinical studies .

Synthesis and Purity: Known compounds require rigorous characterization (e.g., NMR, elemental analysis) to confirm identity and purity, a standard enforced for UNII-registered substances .

Research Findings and Methodological Considerations

Comparative studies of UNII-registered substances rely on:

- Spectroscopic Data : For structural analogues, $^{1}\text{H}$ and $^{13}\text{C}$ NMR, IR, and mass spectrometry are critical to verify molecular integrity .

- Thermodynamic Stability : Functional analogues are assessed via solubility, partition coefficients (LogP), and degradation kinetics under physiological conditions .

- Pharmacological Screening : Dose-response curves (e.g., IC${50}$, EC${50}$) and toxicity profiles are compared to establish therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.